Aticaprant vs. Navacaprant: Quantitative PET Occupancy Comparison in Human Brain
In a direct comparative analysis of clinical-stage KOR antagonists, aticaprant and navacaprant both demonstrate high central KOR occupancy at clinically relevant doses. However, navacaprant achieves a higher range of occupancy (87–95%) compared to aticaprant (73–94%) [1]. This quantitative difference in maximal achievable occupancy may have implications for dose-response relationships and therapeutic window, informing both clinical trial design and preclinical model selection.
| Evidence Dimension | Central KOR occupancy in humans (PET imaging) |
|---|---|
| Target Compound Data | 73–94% occupancy |
| Comparator Or Baseline | Navacaprant: 87–95% occupancy |
| Quantified Difference | Navacaprant achieves up to 14–22 percentage points higher occupancy |
| Conditions | Clinically-relevant oral doses; human PET imaging with KOR-selective radiotracer |
Why This Matters
This occupancy differential informs dose selection for maximizing KOR antagonism while minimizing potential off-target engagement, a critical parameter for both clinical trial design and translational pharmacology.
- [1] Wong S, et al. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review. J Affect Disord. 2024;362:816-827. doi:10.1016/j.jad.2024.07.030 View Source
